molecular formula C18H20N2O3S B5829392 N-[(1E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

N-[(1E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

Cat. No.: B5829392
M. Wt: 344.4 g/mol
InChI Key: KLCZTGVLRSMQTI-FYWRMAATSA-N
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Description

N-[(1E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and an azepane moiety

Properties

IUPAC Name

N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(16-8-6-12-24-16)19-15(13-14-7-5-11-23-14)18(22)20-9-3-1-2-4-10-20/h5-8,11-13H,1-4,9-10H2,(H,19,21)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCZTGVLRSMQTI-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Enone Intermediate: The reaction begins with the condensation of furan-2-carbaldehyde with an appropriate azepane derivative under basic conditions to form the enone intermediate.

    Michael Addition: The enone intermediate undergoes a Michael addition with thiophene-2-carboxamide in the presence of a base such as potassium carbonate.

    Cyclization and Purification: The final step involves cyclization and purification of the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane nitrogen, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, bases like potassium carbonate

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings

    Reduction: Alcohol derivatives of the enone moiety

    Substitution: Alkylated derivatives at the azepane nitrogen

Scientific Research Applications

N-[(1E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(1E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the azepane moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-3-(azepan-1-yl)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
  • 2-(1-Azepanyl)ethanol

Uniqueness

N-[(1E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which are less common in similar compounds

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